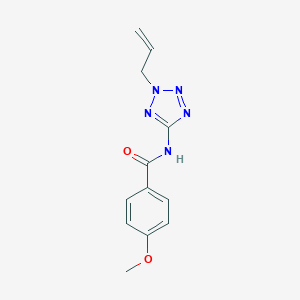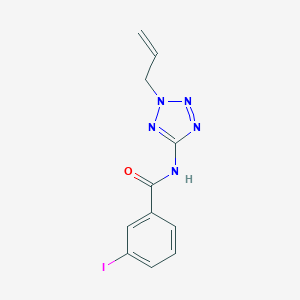
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine (KF17837) is a potent and selective antagonist of the adenosine A2A receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Wirkmechanismus
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine is a selective antagonist of the adenosine A2A receptor. Adenosine is an endogenous purine nucleoside that acts as a neuromodulator in the central nervous system. Adenosine A2A receptors are predominantly expressed in the striatum and are involved in the regulation of dopamine release. This compound blocks the binding of adenosine to the A2A receptor, thereby reducing the inhibitory effect of adenosine on dopamine release.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is thought to be responsible for its neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine is a potent and selective antagonist of the adenosine A2A receptor, which makes it a valuable tool for studying the role of the A2A receptor in various diseases. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine. One potential application is in the treatment of neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells, and further research is needed to determine its potential as an anticancer agent. Finally, this compound could be used as a tool for studying the role of the adenosine A2A receptor in various physiological and pathological processes.
Synthesemethoden
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine is synthesized by the reaction of 3-fluorocinnamaldehyde with 1,3-dipropylxanthine in the presence of a base. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, to yield this compound as a yellow solid.
Wissenschaftliche Forschungsanwendungen
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
147700-43-4 |
|---|---|
Molekularformel |
C19H21FN4O2 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
8-[(E)-2-(3-fluorophenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21FN4O2/c1-3-10-23-17-16(18(25)24(11-4-2)19(23)26)21-15(22-17)9-8-13-6-5-7-14(20)12-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,22)/b9-8+ |
InChI-Schlüssel |
WKAOIIMNNQWXSP-CMDGGOBGSA-N |
Isomerische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=CC=C3)F |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=CC=C3)F |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=CC=C3)F |
Synonyme |
(E)-1,3-Dipropyl-8-(2-(3-fluorophenyl)ethenyl)-3,7-dihydro-1H-purine-2 ,6-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



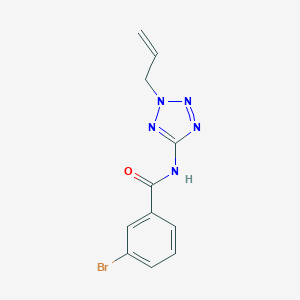

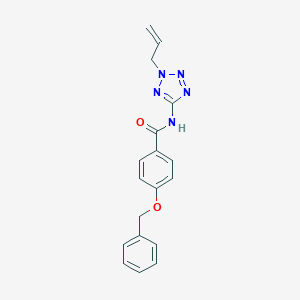
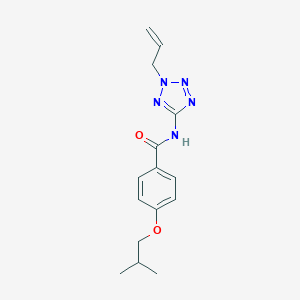

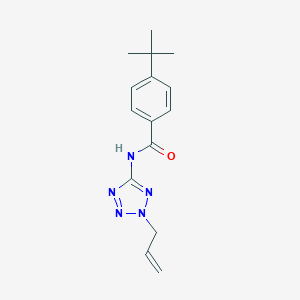

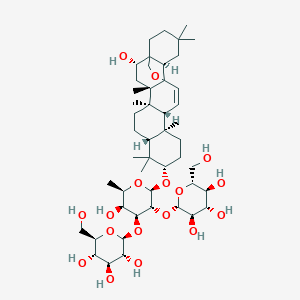
![[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B235076.png)
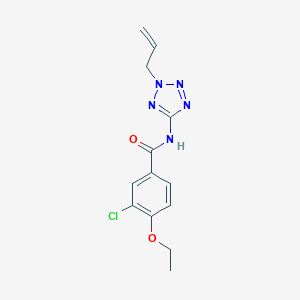
![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)
